Senampeline D

Vue d'ensemble

Description

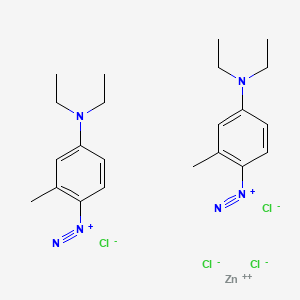

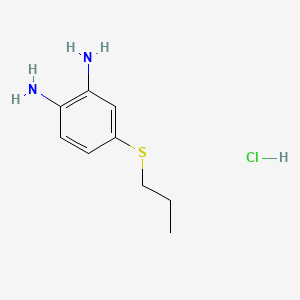

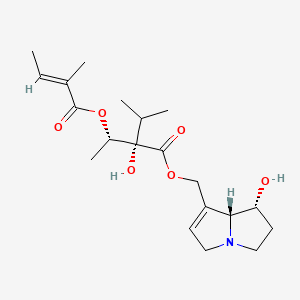

Senampeline D is a compound with the molecular formula C25H31NO8 . It is a type of alkaloid and is derived from the herbs of Senecio cissampelinus . It is a powder in physical form .

Molecular Structure Analysis

Senampeline D has a molecular weight of 473.52 g/mol . The exact mass and monoisotopic mass are 473.20496695 g/mol . It has a topological polar surface area of 110 Ų .Physical And Chemical Properties Analysis

Senampeline D is a powder . It has a molecular weight of 473.52 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 13 .Applications De Recherche Scientifique

Neonatal Hypomyelination by 2,4-Dichlorophenoxyacetic Acid

- Study Overview : This study explored the effects of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) on myelin proteins in rats, which are essential for proper nerve function. The researchers aimed to understand whether 2,4-D causes hypomyelination, which is the underdevelopment of the myelin sheath around nerves.

- **Findings**: The study found that 2,4-D, an herbicide, led to a significant decrease in myelin proteins in certain rat groups. This decrease correlated with reduced myelin compaction observed via electron microscopy. The study suggested that 2,4-D and undernourishment are independent factors that can cause hypomyelination (Konjuh et al., 2008).

Effects of Delayed Cord Clamping on Brain Myelin Content

- Study Overview : This research investigated whether delayed umbilical cord clamping (DCC) after birth affects brain myelination in infants.

- Findings : The study found that infants who had DCC showed greater myelin content in the internal capsule and other early maturing brain regions. This suggests that DCC may offer benefits for early white matter development (Mercer et al., 2018).

Neuroprotective Activity of α7 Nicotinic Acetylcholine Receptor Agonist

- Study Overview : The study evaluated the neuroprotective properties of 5-morpholin-4-yl-pentanoic acid (SEN12333/WAY-317538), a novel α7 nicotinic acetylcholine receptor agonist.

- Findings : SEN12333 demonstrated procognitive and neuroprotective properties, suggesting its utility in treating neurodegenerative and cognitive disorders. It showed high affinity for the rat α7 receptor and acted as a full agonist in functional studies (Roncarati et al., 2009).

Propriétés

IUPAC Name |

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUSUNCJYDAKT-PCIXYTJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senampeline D | |

CAS RN |

62787-01-3 | |

| Record name | Senampeline D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

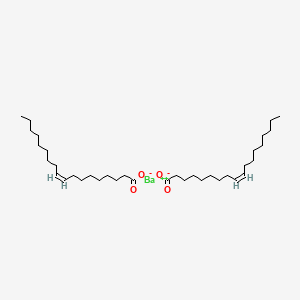

![3-[(E)-octadec-9-enoyl]oxypropyl (E)-octadec-9-enoate](/img/structure/B1609194.png)

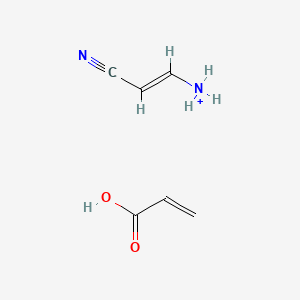

![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)